molecular formula C10H11ClN2O B1399554 2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine CAS No. 720693-07-2

2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine

Cat. No.: B1399554
CAS No.: 720693-07-2
M. Wt: 210.66 g/mol
InChI Key: VAVUXLLJDSQEEP-UHFFFAOYSA-N
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Description

2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group at the 2-position and a pyrrolidine-1-carbonyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine typically involves the following steps:

    Formation of the Pyrrolidine-1-carbonyl Intermediate: Pyrrolidine is reacted with a suitable acylating agent, such as an acid chloride or anhydride, to form the pyrrolidine-1-carbonyl intermediate.

    Substitution Reaction: The pyrrolidine-1-carbonyl intermediate is then reacted with 2-chloropyridine under basic conditions to form this compound. Common bases used in this reaction include sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrrolidine ring can be oxidized to form pyrrolidinone derivatives, or reduced to form more saturated compounds.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyrrolidinone derivatives.

    Reduction: Formation of saturated pyrrolidine derivatives.

Scientific Research Applications

2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound towards its target, while the chloro group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(morpholine-4-carbonyl)pyridine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    2-Chloro-6-(piperidine-1-carbonyl)pyridine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    2-Chloro-6-(azetidine-1-carbonyl)pyridine: Similar structure but with an azetidine ring instead of a pyrrolidine ring.

Uniqueness

2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This can influence the compound’s reactivity, biological activity, and overall chemical behavior, making it distinct from its analogs with different nitrogen-containing rings.

Properties

IUPAC Name

(6-chloropyridin-2-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-9-5-3-4-8(12-9)10(14)13-6-1-2-7-13/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVUXLLJDSQEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901248248
Record name (6-Chloro-2-pyridinyl)-1-pyrrolidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720693-07-2
Record name (6-Chloro-2-pyridinyl)-1-pyrrolidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=720693-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloro-2-pyridinyl)-1-pyrrolidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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